

biological activity of 1H-pyrrolo[3,2-b]pyridin-5-amine analogs

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Compound of Interest

Compound Name: **1H-pyrrolo[3,2-b]pyridin-5-amine**

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An In-Depth Technical Guide on the Biological Activity of **1H-Pyrrolo[3,2-b]pyridin-5-amine** Analogs and Related Isomers

Introduction

The pyrrolopyridine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] These heterocyclic systems, particularly isomers like 1H-pyrrolo[3,2-b]pyridine, are of significant interest as they can mimic the hinge-binding motif of ATP, making them ideal candidates for the development of kinase inhibitors.^[2] Various analogs have demonstrated potent activity against a range of oncogenic kinases, leading to their investigation as anticancer agents.^{[1][3]} This guide provides a comprehensive overview of the biological activities of **1H-pyrrolo[3,2-b]pyridin-5-amine** analogs and related isomers, focusing on their role as kinase inhibitors, summarizing quantitative data, detailing experimental protocols, and illustrating key signaling pathways.

Biological Activity and Therapeutic Potential

Derivatives of the pyrrolopyridine scaffold have been extensively explored for their therapeutic potential, primarily as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in cancer.^[1]

Anticancer and Antiproliferative Activity: Many newly synthesized diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold have shown antiproliferative activity against human melanoma cell lines, with some compounds exhibiting potency superior to the multi-kinase

inhibitor Sorafenib.^[3] Similarly, analogs of the related 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated high potency against various melanoma cell lines, with some derivatives showing IC₅₀ values in the nanomolar range.^[4] These compounds often exert their effects by inhibiting key kinases involved in cancer progression. For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key driver in various tumors.^{[5][6]} Studies have shown these compounds can inhibit cancer cell proliferation, induce apoptosis, and impede cell migration and invasion.^{[5][6]}

Kinase Inhibition: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a versatile template for targeting the ATP-binding site of various kinases.^{[7][8]} Analogs have been successfully developed as inhibitors for several critical oncogenic kinases, including:

- **Focal Adhesion Kinase (FAK):** A non-receptor tyrosine kinase involved in cell adhesion and migration. Highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives have shown submicromolar cellular FAK inhibition.^[8]
- **Fibroblast Growth Factor Receptor (FGFR):** A family of receptor tyrosine kinases whose abnormal activation is linked to many cancers.^{[5][6]}
- **Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1):** Receptor tyrosine kinases that can become oncogenic drivers in non-small cell lung cancer.^{[2][7]}
- **Haspin Kinase:** A serine/threonine kinase involved in mitosis. 1H-pyrrolo[3,2-g]isoquinoline derivatives have shown potent Haspin inhibition with IC₅₀ values in the low nanomolar range.^{[9][10]}

Quantitative Data Summary

The following tables summarize the reported biological activity for various pyrrolopyridine analogs.

Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives Against A375P Melanoma Cells^[4]

Compound	Substituent R ¹	Substituent R ²	IC ₅₀ (μM)
8b	H	4-Cl	0.081
8g	4-F	4-Cl, 3-CF ₃	0.015
9a	H	H	0.089
9b	H	4-Cl	0.057
9c	H	4-Cl, 3-CF ₃	0.031
9d	H	4-CH ₃	0.039
9e	H	4-OCH ₃	0.085
Sorafenib	-	-	1.9

Table 2: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives[6]

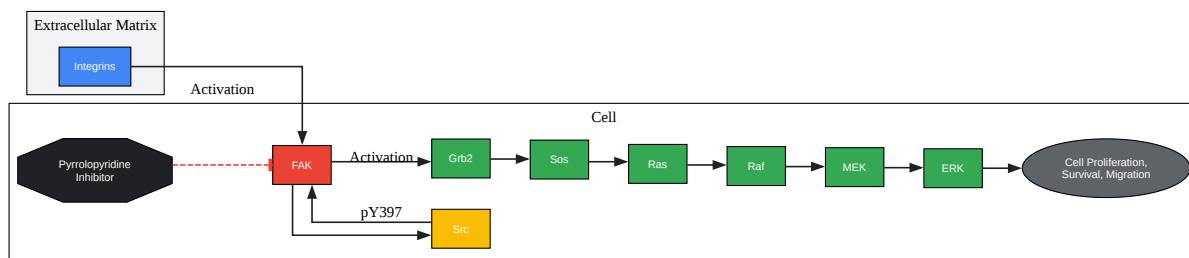
Compound	FGFR1 IC ₅₀ (nM)	FGFR2 IC ₅₀ (nM)	FGFR3 IC ₅₀ (nM)	FGFR4 IC ₅₀ (nM)
1	1900	-	-	-
4h	7	9	25	712

Table 3: Haspin Kinase Inhibitory Activity of 1H-pyrrolo[3,2-g]isoquinoline Derivatives[9][10]

Compound	Description	Haspin IC ₅₀ (nM)
3	5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine	10-80
8	Methyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)acrylate	15.5
10	Methyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)propenoate	82.1
17	Analog with a pyrrolyl moiety	81.3

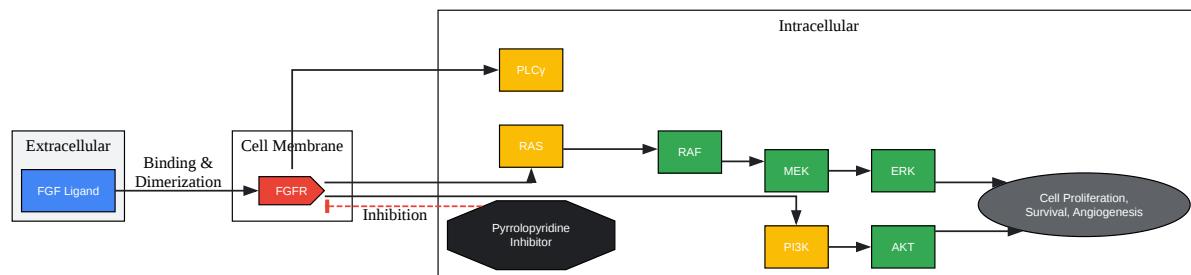
Key Signaling Pathways and Experimental Workflows

The biological effects of **1H-pyrrolo[3,2-b]pyridin-5-amine** analogs are often mediated through the inhibition of critical cell signaling pathways.



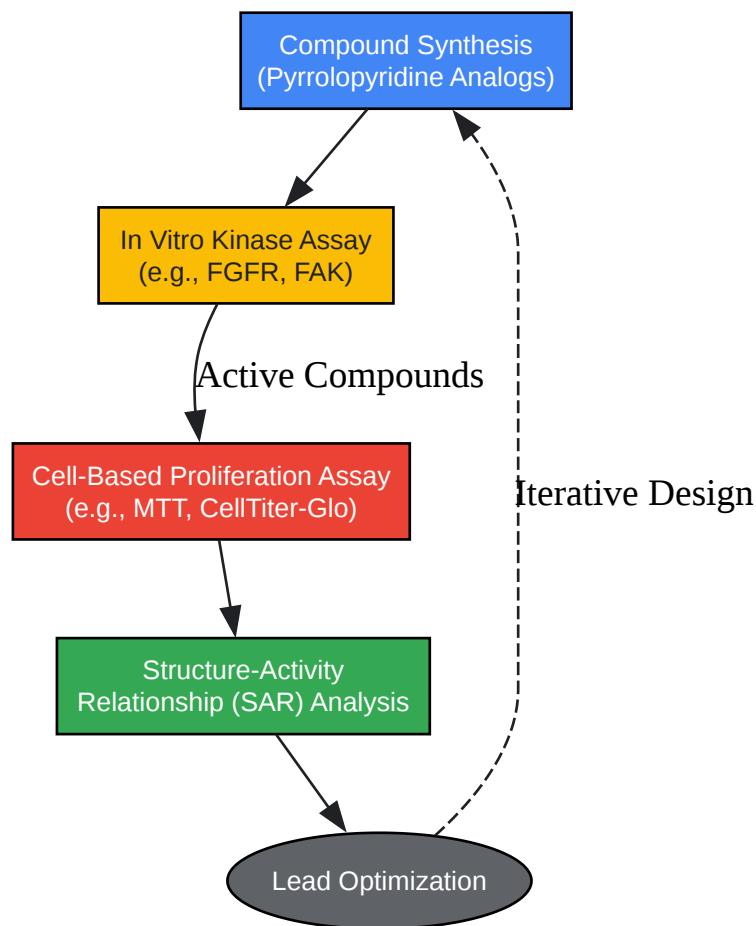
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Caption: FAK signaling in cell adhesion and migration.[\[11\]](#)



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Caption: General FGFR signaling pathway.[6]



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Caption: General experimental workflow for inhibitor potency.[\[11\]](#)

Experimental Protocols

Detailed methodologies are crucial for the evaluation of the biological activity of novel compounds. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Example: FGFR1)[\[11\]](#)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific purified kinase.

Materials:

- Recombinant FGFR1 kinase

- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Biotinylated peptide substrate
- Adenosine-5'-triphosphate (ATP)
- Test compounds dissolved in DMSO
- 96-well plates
- Detection reagents (e.g., HTRF, Luminescence-based)

Procedure:

- Prepare a solution of the test compound at various concentrations.
- In a 96-well plate, add the recombinant FGFR1 kinase to the kinase assay buffer.
- Add the test compound solution to the wells containing the kinase and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.
- Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
- Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
- Terminate the reaction and add detection reagents according to the manufacturer's protocol.
- Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation / Viability Assay (e.g., MTT or CellTiter-Glo®)[11]

This assay measures the effect of a compound on the proliferation and metabolic activity of cancer cell lines.

Materials:

- Cancer cell line (e.g., A375P human melanoma)[\[4\]](#)
- Complete cell culture medium
- Test compounds dissolved in DMSO
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader (absorbance or luminescence)

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
- Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.
- Measure the signal (absorbance or luminescence) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value.

Conclusion

Analogs based on the 1H-pyrrolo[3,2-b]pyridine scaffold and its related isomers represent a highly promising class of compounds in drug discovery, particularly for oncology. Their ability to

function as ATP-competitive kinase inhibitors has led to the development of potent agents against critical cancer targets like FGFR, FAK, and Haspin kinase. The extensive structure-activity relationship studies have yielded derivatives with nanomolar potency and have provided a solid foundation for further lead optimization. The experimental protocols and workflows detailed herein provide a framework for the continued evaluation and development of this important class of molecules for therapeutic applications.

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